

# Application Notes & Protocols for the Quantification of (3,5-Dimethylphenyl)(phenyl)methanone

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## Compound of Interest

Compound Name: (3,5-Dimethylphenyl)  
(phenyl)methanone

Cat. No.: B125861

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## Introduction

**(3,5-Dimethylphenyl)(phenyl)methanone**, a substituted benzophenone, is a chemical intermediate with potential applications in organic synthesis and materials science. Accurate and precise quantification of this compound is crucial for reaction monitoring, quality control, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of **(3,5-Dimethylphenyl)(phenyl)methanone** using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

## Physicochemical Properties

Property	Value
IUPAC Name	(3,5-Dimethylphenyl)(phenyl)methanone
Synonyms	3,5-Dimethylbenzophenone
CAS Number	13319-70-5
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O
Molecular Weight	210.27 g/mol
Appearance	Off-white to yellow crystalline solid
Melting Point	45-48 °C
Boiling Point	338.5 °C at 760 mmHg

## Synthesis Workflow

A common synthetic route to **(3,5-Dimethylphenyl)(phenyl)methanone** is the Friedel-Crafts acylation of m-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

**Caption:** Synthetic workflow for **(3,5-Dimethylphenyl)(phenyl)methanone**.

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of **(3,5-Dimethylphenyl)(phenyl)methanone** in process samples and formulations.

Experimental Protocol:

- **Standard Preparation:** Prepare a stock solution of **(3,5-Dimethylphenyl)(phenyl)methanone** in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
- **Sample Preparation:** Dissolve a known weight of the sample in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm

PTFE syringe filter before injection.

- Chromatographic Conditions:
  - Instrument: Agilent 1260 Infinity II LC System or equivalent.
  - Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
  - Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Injection Volume: 10 µL.
  - UV Detection: 254 nm.
  - Run Time: 10 minutes.

#### Quantitative Data Summary (HPLC-UV):

Parameter	Result
Linear Range	1 - 100 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Precision (%RSD, n=6)	< 2%
Accuracy (Recovery %)	98.5% - 101.2%

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is ideal for identifying and quantifying the analyte in complex matrices.

## Experimental Protocol:

- **Standard Preparation:** Prepare a stock solution of **(3,5-Dimethylphenyl)(phenyl)methanone** in acetone at 1 mg/mL. Create calibration standards from 0.1 µg/mL to 20 µg/mL by serial dilution.
- **Sample Preparation:** Dilute the sample with acetone to fall within the calibration curve's concentration range.
- **GC-MS Conditions:**
  - Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
  - Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  - Inlet Temperature: 280 °C.
  - Injection Volume: 1 µL (Splitless mode).
  - Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
  - MS Transfer Line: 280 °C.
  - Ion Source Temperature: 230 °C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM).
  - Quantifier Ion: m/z 119.
  - Qualifier Ions: m/z 210, 91.

## Quantitative Data Summary (GC-MS):

Parameter	Result
Linear Range	0.1 - 20 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.998
Limit of Detection (LOD)	0.02 µg/mL
Limit of Quantification (LOQ)	0.07 µg/mL
Precision (%RSD, n=6)	< 5%
Accuracy (Recovery %)	97.0% - 103.5%

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity, making it suitable for trace-level quantification in biological or environmental samples.

### Experimental Protocol:

- **Standard Preparation:** Prepare a 1 mg/mL stock solution in methanol. Prepare working standards in the range of 0.1 ng/mL to 100 ng/mL by serial dilution in the mobile phase.
- **Sample Preparation:** For plasma or tissue homogenates, perform a protein precipitation by adding three parts of cold acetonitrile containing an internal standard to one part of the sample. Centrifuge at 14,000 rpm for 10 minutes and inject the supernatant.
- **LC-MS/MS Conditions:**
  - **LC System:** Waters ACQUITY UPLC I-Class or equivalent.
  - **MS System:** Waters Xevo TQ-S micro or equivalent.
  - **Column:** Phenyl-Hexyl column (2.1 x 50 mm, 1.7 µm).
  - **Mobile Phase A:** 0.1% Formic Acid in Water.
  - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transition: Precursor Ion (m/z) 211.1 → Product Ion (m/z) 119.1.

#### Quantitative Data Summary (LC-MS/MS):

Parameter	Result
Linear Range	0.1 - 100 ng/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Precision (%RSD, n=6)	< 8%
Accuracy (Recovery %)	95.5% - 104.8%

## Analytical Workflow Visualization

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